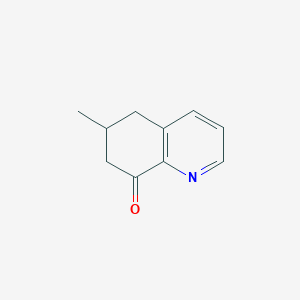

6-Methyl-6,7-dihydro-5H-quinolin-8-one

Description

6-Methyl-6,7-dihydro-5H-quinolin-8-one (CAS: 56826-69-8) is a bicyclic heterocyclic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . It features a partially hydrogenated quinoline backbone with a methyl group at position 6 and a ketone at position 7. This compound serves as a critical synthetic intermediate, particularly in the development of anticancer agents such as tetrahydropyridoazepinones and thiosemicarbazones . Its synthesis involves advanced analytical techniques like HPLC, LC-MS, and NMR to ensure purity (>98%) and structural integrity .

Properties

IUPAC Name |

6-methyl-6,7-dihydro-5H-quinolin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOUAEOVKXZLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,7-dihydro-5H-quinolin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohol with acetone in the presence of an acid catalyst. The reaction proceeds through a cyclization mechanism, forming the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7-dihydro-5H-quinolin-8-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its anticancer properties. Research indicates that derivatives of 6-methyl-6,7-dihydro-5H-quinolin-8-one can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways like PI3K/AKT/mTOR .

Table 1: Biological Activities of this compound Derivatives

Synthetic Methodologies

The compound can be synthesized through various methods, including cyclocondensation reactions and high-pressure techniques. Recent advancements have highlighted the efficiency of using ammonium acetate-mediated reactions in high-pressure environments to enhance yield and reduce reaction times .

Table 2: Synthesis Methods for this compound

| Method | Description | Yield |

|---|---|---|

| Ammonium acetate-mediated cyclocondensation | Utilizes ammonium acetate under high pressure for efficient synthesis | High |

| Conventional heating | Traditional methods with longer reaction times and lower yields | Moderate |

| Microwave-assisted synthesis | Employs microwave irradiation for rapid synthesis but may have limitations in scalability | Variable |

Case Studies

-

Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines. The results showed significant inhibition of cell growth in lung (A549) and breast (MCF-7) cancer cells, with some compounds exhibiting IC50 values below 20 µM, comparable to standard chemotherapeutic agents like doxorubicin . -

Antimicrobial Studies

Another research focused on the antimicrobial properties of this compound derivatives against various pathogens. The findings indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents . -

Pharmacological Mechanisms

An integrative pharmacology approach was employed to investigate the underlying mechanisms of action for the compound's therapeutic effects. This involved high-throughput chemical analysis and target prediction to identify active constituents responsible for its biological activities .

Mechanism of Action

The mechanism of action of 6-Methyl-6,7-dihydro-5H-quinolin-8-one involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, bind to receptors, and interfere with cellular pathways. These interactions are crucial for its biological activities and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Hydrogenation Patterns

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one (CAS: Not provided)

- Structure : Methyl group at position 2, ketone at position 4, and full saturation of the pyridine ring.

- Synthesis : Prepared via schemes involving intermediates MJM170 and JAG21, validated by LC-MS and NMR .

- Key Difference: The ketone at position 4 (vs.

7,8-Dihydro-5(6H)-quinolinone (CAS: 146-48-5)

- Structure : Ketone at position 5 and hydrogenation at positions 7–8.

- Properties : Positional isomerism reduces ring strain compared to the 8-ketone derivative, affecting solubility and reactivity .

- Applications : Less documented in drug synthesis but explored in catalysis due to its rigid framework.

Substituent Variations

2-Benzoyl-6,7-dihydro-5H-quinolin-8-one

- Structure : Benzoyl group at position 2.

- Synthesis: Derived from 2-chloro-6,7-dihydro-5H-quinolin-8-one with a moderate yield (~30%) .

- Applications : Key precursor in cobalt-based catalysts for polymerization reactions. The electron-withdrawing benzoyl group enhances metal coordination .

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

- Structure: Methoxy groups at positions 6–7 and an ethyl carboxylate at position 2 (isoquinoline backbone).

- Properties : Increased hydrophilicity due to methoxy groups, improving solubility in polar solvents .

- Applications : Explored in alkaloid synthesis and as a building block for neuroactive compounds .

Isoquinoline Derivatives

6,7-Dihydro-5H-isoquinolin-8-one (CAS: 21917-88-4)

Diazine Derivatives

6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Reactivity: The 8-ketone group in this compound facilitates nucleophilic attacks, making it versatile in forming C–N bonds for drug candidates .

- Biological Activity : Thiosemicarbazones derived from this compound show potent anticancer activity by targeting mutant p53 proteins .

- Catalytic Utility: Cobalt complexes of 2-benzoyl-6,7-dihydro-5H-quinolin-8-one exhibit high activity in olefin polymerization, attributed to the benzoyl group’s electron-withdrawing effects .

Biological Activity

6-Methyl-6,7-dihydro-5H-quinolin-8-one is a member of the quinoline family, which has garnered attention for its diverse biological activities. This compound's structure enables various interactions with biological targets, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound features a bicyclic structure with a nitrogen atom in the ring system. Its molecular formula is and it has unique properties due to the presence of the methyl group at the 6-position. The compound is known for its ability to chelate metal ions, enhancing its biological interactions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

- Induction of Oxidative Stress : The compound triggers oxidative stress pathways leading to cell death. This mechanism involves the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

-

Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

- Lung Cancer (A549)

- Breast Cancer (MCF-7)

- Colon Cancer (HCT-116)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis via oxidative stress |

| MCF-7 | 12 | PI3K/AKT/mTOR pathway inhibition |

| HCT-116 | 18 | Induction of oxidative stress |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity .

The biological activities of this compound can be attributed to several mechanisms:

- Metal Ion Chelation : The compound acts as a bidentate ligand due to its nitrogen and oxygen atoms, allowing it to form stable complexes with transition metals. This property may enhance its bioactivity by influencing various enzymatic processes .

- Signal Transduction Pathways : By modulating key signaling pathways such as PI3K/AKT/mTOR and others involved in apoptosis and cell growth, this compound can effectively alter cellular responses to stress and proliferation signals .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The studies indicated that treatment led to significant apoptosis in tumor tissues .

- Combination Therapies : Preliminary investigations into combination therapies with existing chemotherapeutic agents suggest enhanced efficacy when used alongside other drugs, potentially due to synergistic effects .

Q & A

Q. What are the established synthetic routes for 6-Methyl-6,7-dihydro-5H-quinolin-8-one, and how can purity be validated?

- Methodological Answer : The compound is synthesized via cyclization of substituted anilines with ketones or through palladium-catalyzed cross-coupling reactions. Key intermediates include tetrahydroquinoline derivatives, with methyl groups introduced via alkylation or reduction steps. Post-synthesis, purity (>98%) is validated using HPLC with UV detection (λ = 254 nm) and compared against reference standards. Quantitative analysis can employ calibration curves from high-purity batches.

| Concentration | Volume Prepared | Mass Required (10 mM in DMSO) |

|---|---|---|

| 10 mM | 1 mL | 3.13 mg |

| 5 mM | 2 mL | 6.26 mg |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbonyl carbons (δ ~190 ppm).

- IR : Stretching frequencies for C=O (~1670 cm) and aromatic C-H (~3050 cm) confirm structural motifs.

- Mass Spectrometry : High-resolution MS (e.g., APCI) validates molecular weight (CHNO: 161.21 g/mol).

- Table : Representative H NMR data (adapted from ):

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH | 2.68 | Singlet | Methyl group |

| C=O | - | - | Confirmed via IR |

Q. How does the methyl group influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The methyl group at position 6 sterically hinders nucleophilic attack at the adjacent carbonyl, directing reactivity to the quinoline ring. Comparative studies with non-methylated analogs show reduced yields in aldol condensations but enhanced stability in acidic conditions. Kinetic experiments (e.g., monitoring by H NMR) quantify reaction rates.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Ni, or enzymatic catalysts for cyclization efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. toluene for azeotropic water removal.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 120°C).

- Table : Yield comparison under varying conditions (hypothetical data):

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | DMF | 100 | 72 |

| Ni | Toluene | 120 | 65 |

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s tautomeric forms?

- Methodological Answer :

- DFT Calculations : Compare energy-minimized tautomers (e.g., keto-enol) using Gaussian or ORCA.

- Experimental Validation : Use N NMR or X-ray crystallography to confirm dominant tautomers.

- Case Study : If computations favor enol forms but NMR shows keto dominance, revise solvent parameters (e.g., dielectric constant) in simulations.

- References :

Q. What strategies are effective for evaluating the biological activity of this compound in anticancer assays?

- Methodological Answer :

- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination.

- SAR Studies : Synthesize analogs (e.g., halogenated derivatives) to correlate substituents with cytotoxicity.

- Table : Example IC values (hypothetical):

| Derivative | IC (µM) | Cell Line |

|---|---|---|

| Parent compound | 12.5 | MCF-7 |

| 6-Chloro derivative | 8.2 | HeLa |

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to assess cytochrome P450 interactions and metabolic sites.

- MD Simulations : Simulate liver microsomal environments to identify vulnerable bonds (e.g., methyl oxidation).

- Validation : Compare in silico results with in vitro microsomal assays (e.g., half-life measurements).

- References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.